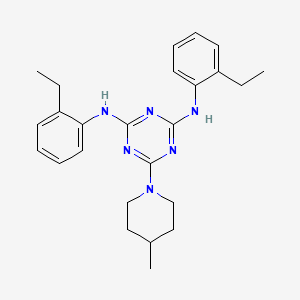
3-cyclohexyl-N-(9-ethyl-9H-carbazol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-N-(9-ethyl-9H-carbazol-3-yl)propanamide is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photochemistry, and medicinal chemistry. The compound features a carbazole moiety, which is a tricyclic aromatic system, and a cyclohexyl group attached to a propanamide chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(9-ethyl-9H-carbazol-3-yl)propanamide typically involves multiple steps:
Formation of 9-ethyl-9H-carbazole: This can be achieved by reacting carbazole with bromoethane in the presence of potassium hydroxide.
Synthesis of 9-ethyl-9H-carbazol-3-carbaldehyde: The 9-ethyl-9H-carbazole is then treated with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions.
Formation of the final compound: The 9-ethyl-9H-carbazol-3-carbaldehyde is reacted with cyclohexylamine and propionic anhydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-cyclohexyl-N-(9-ethyl-9H-carbazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dicarbaldehyde.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The aromatic ring of the carbazole can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Carbazole-3,6-dicarbaldehyde
Reduction: Amine derivatives
Substitution: Halogenated or nitrated carbazole derivatives
Wissenschaftliche Forschungsanwendungen
3-cyclohexyl-N-(9-ethyl-9H-carbazol-3-yl)propanamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-cyclohexyl-N-(9-ethyl-9H-carbazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-ethyl-9H-carbazole: A simpler carbazole derivative with similar electronic properties.
9-ethyl-9H-carbazol-3-carbaldehyde: An intermediate in the synthesis of 3-cyclohexyl-N-(9-ethyl-9H-carbazol-3-yl)propanamide.
5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines: Compounds with both carbazole and thiadiazole moieties, known for their biological activity.
Uniqueness
This compound is unique due to its combination of a carbazole moiety with a cyclohexyl group and a propanamide chain. This structure imparts specific electronic and steric properties, making it suitable for various applications in organic electronics and medicinal chemistry.
Eigenschaften
Molekularformel |
C23H28N2O |
|---|---|
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
3-cyclohexyl-N-(9-ethylcarbazol-3-yl)propanamide |
InChI |
InChI=1S/C23H28N2O/c1-2-25-21-11-7-6-10-19(21)20-16-18(13-14-22(20)25)24-23(26)15-12-17-8-4-3-5-9-17/h6-7,10-11,13-14,16-17H,2-5,8-9,12,15H2,1H3,(H,24,26) |
InChI-Schlüssel |
SFZFKJWUTXVDQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CCC3CCCCC3)C4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-dimethyl-5-[4-(propan-2-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11603327.png)
![2-(2-amino-3-cyano-4H-[1]benzothieno[3,2-b]pyran-4-yl)phenyl 4-fluorobenzoate](/img/structure/B11603332.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11603335.png)
![2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}benzoic acid](/img/structure/B11603342.png)
![(7Z)-3-(3-acetylphenyl)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11603344.png)
![5-(Benzenesulfonyl)-7-(butan-2-yl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11603347.png)
![(3aS,4R,9bR)-4-(2-bromophenyl)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11603352.png)
![2-[(4-Chlorobenzyl)thio]pyrimidine](/img/structure/B11603358.png)
![4-[11-(4-tert-butylphenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11603360.png)
![8-butyl-N-cyclohexyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11603375.png)
![(2Z)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11603376.png)
![2-{(2E)-2-[2-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-1,3-thiazol-4(5H)-one](/img/structure/B11603378.png)
![2-((3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B11603380.png)
